methyl 2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate
Description
Methyl 2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate (CAS: 374762-29-5) is a synthetic coumarin derivative with the molecular formula C₁₄H₁₄O₅ and a molecular weight of 248.22 g/mol . Its structure features a chromenone backbone substituted with methyl groups at positions 3, 4, and 8, and an acetoxy group at position 7 (Figure 1). This compound is of interest in medicinal chemistry due to the biological activities associated with coumarin derivatives, including anticancer, antimicrobial, and anti-inflammatory properties .
Properties
IUPAC Name |
methyl 2-(3,4,8-trimethyl-2-oxochromen-7-yl)oxyacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O5/c1-8-9(2)15(17)20-14-10(3)12(6-5-11(8)14)19-7-13(16)18-4/h5-6H,7H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQUNMBOMFFFYNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC(=O)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate typically involves the condensation of phenol derivatives with ethyl acetoacetate in the presence of a catalyst such as anhydrous aluminum chloride. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups in the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Methyl 2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: It is used in the production of fragrances and flavoring agents due to its pleasant aroma
Mechanism of Action
The mechanism of action of methyl 2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. In biological systems, it may interact with enzymes and receptors, modulating various biochemical pathways .
Comparison with Similar Compounds
Structural and Functional Group Variations
Key Differences and Unique Features
Substituent Positioning :
- The 3,4,8-trimethyl substitution in the target compound distinguishes it from analogs like methyl [4,8-dimethyl-2-oxo-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-3-yl]acetate (), which has a tetrazole group at position 6. The methyl groups in the target compound likely enhance steric hindrance, affecting binding to biological targets .
- Compared to ethyl 2-{[3-(4-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate , the trifluoromethyl group in the latter increases electronegativity and metabolic stability, whereas the target compound’s methyl groups may favor hydrophobic interactions .
Biological Activity: The tetrazole-containing analog () shows pronounced antimicrobial activity due to the electron-deficient tetrazole ring, which can disrupt microbial enzymes. In contrast, the target compound’s methyl groups may prioritize anticancer activity via kinase inhibition .
Synthetic Accessibility :
Pharmacological Potential
- Anticancer Activity : this compound is hypothesized to inhibit topoisomerase II, similar to other coumarin derivatives. Its methyl groups may enhance membrane permeability, improving bioavailability compared to hydroxylated analogs like 6-hydroxycoumarin () .
- Antimicrobial Activity : While less potent than tetrazole-containing derivatives, its acetate group may hydrolyze in vivo to release acetic acid, creating an acidic microenvironment detrimental to pathogens .
Biological Activity
Methyl 2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate is a synthetic organic compound classified as a coumarin derivative. Its unique structural features contribute to a variety of biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a chromenone core structure with methyl substitutions and an ester functional group. This configuration is significant for its biological activity, particularly in interactions with biological macromolecules.
Research indicates that the compound exhibits multiple mechanisms of action:
- DNA Interaction : this compound can intercalate with DNA and inhibit the activity of enzymes such as topoisomerases, which are crucial for DNA replication and transcription.
- Antioxidant Properties : The compound possesses antioxidant capabilities that neutralize reactive oxygen species (ROS), thus providing cellular protection against oxidative stress.
- Antimicrobial Activity : Studies have shown that this compound may inhibit bacterial enzymes involved in DNA replication, suggesting potential as an antibacterial agent.
Biological Activities
The biological activities of this compound have been documented across various studies:
Case Studies
Several case studies highlight the effectiveness of this compound in various applications:
- Anticancer Research : A study evaluated the compound's effects on MCF-7 breast cancer cells, revealing an IC50 value of approximately 9.54 μM, indicating its potential as a chemotherapeutic agent .
- Antioxidant Studies : Another research effort demonstrated that the compound significantly reduced oxidative stress markers in human cell lines exposed to oxidative agents.
- Antimicrobial Testing : Experiments conducted on various bacterial strains showed that this compound effectively inhibited bacterial growth at concentrations lower than those required for many conventional antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
